2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Beschreibung
The compound 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide features a pyrimidinone core substituted with an ethyl group at position 4 and a morpholino ring at position 2. The acetamide linker connects this scaffold to a 4-methoxyphenyl group.
Key physicochemical properties (based on a closely related analog, P574-5218 ):
| Property | Value |
|---|---|
| Molecular Weight | 390.41 g/mol |
| Molecular Formula | C₁₉H₂₃FN₄O₄ |
| logP | 1.69 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 68.25 Ų |
Eigenschaften
IUPAC Name |
2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-14-12-18(25)23(19(21-14)22-8-10-27-11-9-22)13-17(24)20-15-4-6-16(26-2)7-5-15/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTSMTCMFSKXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the morpholine and ethyl groups onto the pyrimidine ring.
Acetamide formation: Coupling of the pyrimidine derivative with 4-methoxyphenyl acetic acid under amide bond-forming conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and ethyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Pyrimidinone-Based Analogs
(a) N-[3-(Difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide (CAS 1260584-22-2)
- Structural Differences : Replaces the 4-methoxyphenyl group with a 3-(difluoromethyl)-4-fluorophenyl moiety.
- Impact : Fluorine atoms enhance lipophilicity (logP ~2.5 estimated) and metabolic stability but may increase toxicity risks .
- Activity : Likely targets kinases or growth factor receptors, similar to the parent compound.
(b) Compound 8 ()
- Structure: N-(4-(5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
- Key Differences: Incorporates a quinazolinone-thioacetamide group instead of a direct morpholino-pyrimidinone linkage.
- Activity: Dual inhibition of EGFR and BRAFV600E due to the quinazolinone moiety .
- Physicochemical Properties : Higher molecular weight (563.63 g/mol) and logP (~3.0 estimated), suggesting reduced solubility but enhanced target affinity.
Morpholinone/Acetamide Hybrids
(a) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Structural Differences: Features a dimethyl-acetylated morpholinone ring and an isopropylphenyl group.
- Impact: The acetyl group may improve membrane permeability but reduce hydrogen-bonding capacity compared to the unsubstituted morpholino ring in the target compound .
- Synthesis : Requires acetylation steps, contrasting with the simpler substitution in the target compound’s synthesis.
(b) N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40, )
Halogen-Substituted Analogs
(a) Compound 9 ()
- Structure: N-(4-(4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
- Key Differences : Chlorophenyl substitution enhances halogen bonding with target proteins but increases molecular weight (568.05 g/mol) and toxicity risks .
- Activity: Improved BRAFV600E inhibition compared to non-halogenated analogs.
Pharmacological and Structural Insights
Biologische Aktivität
The compound 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in various models, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
- Molecular Formula : C17H22N4O3
- Molecular Weight : 342.39 g/mol
Research indicates that the compound acts primarily as a selective inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes. MPO catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions, which can contribute to tissue damage during inflammation. The inhibition of MPO by this compound has been shown to be time-dependent and irreversible, suggesting a mechanism-based inactivation that may offer therapeutic benefits in conditions such as autoimmune diseases and cardiovascular disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits MPO activity in human neutrophils stimulated by lipopolysaccharides (LPS). The lead compound exhibited robust inhibition of plasma MPO activity, highlighting its potential as a therapeutic agent against inflammatory diseases .
In Vivo Studies
Preclinical evaluations have shown that administration of this compound to cynomolgus monkeys resulted in significant inhibition of MPO activity following LPS treatment. This suggests that the compound not only inhibits MPO in vitro but also maintains its efficacy in a biological system, making it a promising candidate for further development .
Case Study 1: Inflammatory Disorders
A study focused on the role of MPO inhibitors in treating chronic inflammatory diseases indicated that compounds similar to 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide could reduce markers of inflammation and improve clinical outcomes in animal models of arthritis .
Case Study 2: Cardiovascular Diseases
Another investigation evaluated the impact of MPO inhibition on cardiovascular health. The results showed that the administration of this compound led to reduced oxidative stress markers and improved endothelial function in animal models predisposed to cardiovascular events .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide compared to other known MPO inhibitors:
| Compound Name | Mechanism | Efficacy (In Vitro) | Efficacy (In Vivo) | Therapeutic Potential |
|---|---|---|---|---|
| Test Compound | MPO Inhibition | High | High | Autoimmune & Cardiovascular Diseases |
| PF-06282999 | MPO Inhibition | Moderate | High | Inflammatory Disorders |
| Compound X | Non-selective | Low | Moderate | General Inflammation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
